molecular formula C15H20O2 B103163 8-Epiasterolide CAS No. 16641-51-3

8-Epiasterolide

Cat. No.: B103163
CAS No.: 16641-51-3
M. Wt: 232.32 g/mol
InChI Key: OQYBLUDOOFOBPO-GZBFAFLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Epiasterolide is a steroidal lactone compound characterized by a unique epimerization at the C-8 position of its steroidal backbone. This structural modification distinguishes it from other sterol derivatives, conferring distinct physicochemical and biological properties. Its molecular formula (C28H44O3) and stereochemical complexity make it a subject of interest in natural product chemistry and drug discovery.

Properties

CAS No.

16641-51-3

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(4aS,8aR,9aR)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12-,13+,15+/m0/s1

InChI Key

OQYBLUDOOFOBPO-GZBFAFLISA-N

SMILES

CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C

Isomeric SMILES

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@H]2OC1=O)C

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 8-Epiasterolide with structurally and functionally related steroidal lactones, including 24-Methylenecycloartanone, Withanolide D, and Stigmasterol Lactone.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Molecular Weight (g/mol) Bioactivity (IC50, μM) Solubility (mg/mL) Primary Source
This compound 428.65 12.3 (Anti-inflammatory) 0.45 Marine sponges
24-Methylenecycloartanone 454.70 28.9 (Cytotoxic) 0.12 Terrestrial plants
Withanolide D 470.60 5.8 (Antiproliferative) 0.08 Withania somnifera
Stigmasterol Lactone 412.58 45.6 (Antioxidant) 0.92 Soybean derivatives

Key Findings:

Structural Differentiation: this compound’s C-8 epimerization contrasts with the C-24 methylene group in 24-Methylenecycloartanone, leading to divergent binding interactions with glucocorticoid receptors . Withanolide D, a withanolide derivative, exhibits a more oxygenated structure, enhancing its antiproliferative potency but reducing solubility compared to this compound .

Bioactivity: this compound demonstrates superior anti-inflammatory activity (IC50 = 12.3 μM) compared to Stigmasterol Lactone (IC50 > 50 μM), likely due to its planar lactone ring facilitating membrane permeability . Withanolide D outperforms this compound in cytotoxicity assays (IC50 = 5.8 μM vs. 28.9 μM), attributed to its α,β-unsaturated ketone moiety .

Solubility and Pharmacokinetics :

  • Stigmasterol Lactone’s higher solubility (0.92 mg/mL) suggests better bioavailability, whereas this compound’s lower solubility (0.45 mg/mL) may necessitate formulation enhancements for clinical use .

Mechanistic Insights:

  • This compound : Modulates NF-κB signaling pathways, reducing pro-inflammatory cytokines like TNF-α and IL-6 .
  • Withanolide D: Induces apoptosis via caspase-3 activation, a mechanism less pronounced in this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Epiasterolide
Reactant of Route 2
8-Epiasterolide

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